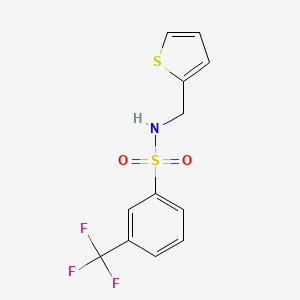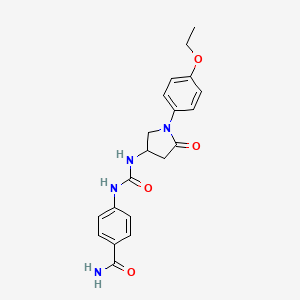
N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de WAY-638311 implica la reacción de 2-tienilmetilamina con cloruro de 3-(trifluorometil)bencenosulfonilo en condiciones controladas. La reacción típicamente tiene lugar en un solvente orgánico como diclorometano o tetrahidrofurano, con una base como trietilamina para neutralizar el subproducto de ácido clorhídrico. La reacción se lleva a cabo a bajas temperaturas para asegurar un alto rendimiento y pureza del producto .
Métodos de producción industrial
La producción industrial de WAY-638311 sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de solventes y reactivos de grado industrial, con un estricto control de las condiciones de reacción para asegurar la consistencia y la calidad. El producto se purifica luego utilizando técnicas como recristalización o cromatografía para alcanzar los niveles de pureza deseados .
Análisis De Reacciones Químicas
Tipos de reacciones
WAY-638311 se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Hidruro de litio y aluminio en éter seco o borohidruro de sodio en metanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales productos formados
Oxidación: Derivados oxidados de los grupos tienil y bencenosulfonamida.
Reducción: Formas reducidas del grupo sulfonamida.
Sustitución: Derivados sustituidos con varios nucleófilos.
Aplicaciones Científicas De Investigación
WAY-638311 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como bloque de construcción para moléculas más complejas.
Biología: Se ha investigado por sus potenciales actividades biológicas, incluida la inhibición enzimática y la unión al receptor.
Medicina: Se ha explorado su potencial terapéutico en el tratamiento de diversas enfermedades, particularmente aquellas que involucran inflamación y dolor.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de WAY-638311 implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto se une a estos objetivos, modulando su actividad y conduciendo a diversos efectos biológicos. Las vías y los objetivos moleculares exactos involucrados dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
WAY-638311 se puede comparar con otros compuestos similares, como:
N-(2-tienilmetil)-bencenosulfonamida: Carece del grupo trifluorometil, lo que da como resultado diferentes propiedades químicas y actividades biológicas.
3-(trifluorometil)-bencenosulfonamida: Carece del grupo tienilmetil, lo que lleva a variaciones en la reactividad y las aplicaciones.
La singularidad de WAY-638311 radica en su combinación de los grupos tienilmetil y trifluorometil, que confieren propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales .
Propiedades
IUPAC Name |
N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO2S2/c13-12(14,15)9-3-1-5-11(7-9)20(17,18)16-8-10-4-2-6-19-10/h1-7,16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWNMXUGTLWHFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=CS2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-methoxyphenyl)-N-[1-(pyridin-2-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2804715.png)
![N-(sec-butyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2804718.png)

![4-(azepan-1-ylsulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2804720.png)
![[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2804722.png)


![N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-3-phenylpropanamide](/img/structure/B2804726.png)
![2-{[1-(3,4-Dimethoxybenzoyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2804727.png)
![2-(cyanomethyl)-N-cyclohexyl-4-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2804730.png)




